Cas no 951890-16-7 (3-Chloro-4-fluoro-2'-iodobenzophenone)

3-Chloro-4-fluoro-2'-iodobenzophenone is a halogenated benzophenone derivative with a molecular formula of C₁₃H₇ClFIO. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct halogen substitution pattern (chloro, fluoro, and iodo groups) enhances reactivity, enabling selective functionalization in cross-coupling reactions, such as Suzuki or Sonogashira couplings. The iodine moiety offers further derivatization potential via metal-catalyzed transformations. The compound's crystalline nature and well-defined structure ensure consistent purity, making it suitable for precise synthetic applications. Proper handling is advised due to potential sensitivity to light and moisture.
3-Chloro-4-fluoro-2'-iodobenzophenone structure
951890-16-7 structure
Product Name:3-Chloro-4-fluoro-2'-iodobenzophenone
CAS No:951890-16-7
MF:C13H7ClFIO
MW:360.549958467484
CID:4722459
Update Time:2025-06-13

3-Chloro-4-fluoro-2'-iodobenzophenone Chemical and Physical Properties

Names and Identifiers

    • 3-CHLORO-4-FLUORO-2'-IODOBENZOPHENONE
    • (3-Chloro-4-fluorophenyl)(2-iodophenyl)methanone
    • 3-Chloro-4-fluoro-2'-iodobenzophenone
    • Inchi: 1S/C13H7ClFIO/c14-10-7-8(5-6-11(10)15)13(17)9-3-1-2-4-12(9)16/h1-7H
    • InChI Key: WLAMBYSTOCZMMY-UHFFFAOYSA-N
    • SMILES: IC1C=CC=CC=1C(C1C=CC(=C(C=1)Cl)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 287
  • Topological Polar Surface Area: 17.1

3-Chloro-4-fluoro-2'-iodobenzophenone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
201930-1g
3-Chloro-4-fluoro-2'-iodobenzophenone
951890-16-7 97%
1g
£340.00 2022-03-01
Fluorochem
201930-2g
3-Chloro-4-fluoro-2'-iodobenzophenone
951890-16-7 97%
2g
£624.00 2022-03-01
Fluorochem
201930-5g
3-Chloro-4-fluoro-2'-iodobenzophenone
951890-16-7 97%
5g
£1120.00 2022-03-01
TRC
C088510-250mg
3-Chloro-4-fluoro-2'-iodobenzophenone
951890-16-7
250mg
$ 290.00 2022-06-06
TRC
C088510-500mg
3-Chloro-4-fluoro-2'-iodobenzophenone
951890-16-7
500mg
$ 480.00 2022-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1644117-5g
(3-Chloro-4-fluorophenyl)(2-iodophenyl)methanone
951890-16-7 98%
5g
¥11707.00 2024-04-24

Additional information on 3-Chloro-4-fluoro-2'-iodobenzophenone

Comprehensive Guide to 3-Chloro-4-fluoro-2'-iodobenzophenone (CAS No. 951890-16-7): Properties, Applications, and Industry Insights

3-Chloro-4-fluoro-2'-iodobenzophenone (CAS No. 951890-16-7) is a highly specialized halogenated benzophenone derivative that has garnered significant attention in pharmaceutical and material science research. This compound, characterized by its unique triple halogen substitution pattern, serves as a critical intermediate in the synthesis of advanced organic molecules. Its molecular structure, featuring chloro, fluoro, and iodo functional groups, enables precise reactivity tuning for cross-coupling reactions—a feature increasingly demanded in modern drug discovery and OLED material development.

Recent trends in AI-driven molecular design and high-throughput screening have amplified interest in halogenated compounds like 3-Chloro-4-fluoro-2'-iodobenzophenone. Computational chemistry studies highlight its potential as a versatile building block for kinase inhibitors and PET radiotracers, addressing frequent search queries such as "halogen effects in drug metabolism" and "heavy atom incorporation in medicinal chemistry." The compound’s iodine moiety particularly enables applications in crystallography (for phase determination) and radio-labeling—topics trending in scientific forums.

From a synthetic chemistry perspective, the ortho-iodo substituent in 951890-16-7 facilitates palladium-catalyzed couplings, making it invaluable for constructing biaryl systems—a structural motif prevalent in agrochemicals and liquid crystal materials. Laboratories optimizing Suzuki-Miyaura or Ullmann reactions frequently source this compound, as evidenced by rising searches for "iodobenzophenone coupling efficiency." Its electron-withdrawing halogen combination also influences photophysical properties, relevant to researchers developing organic semiconductors.

Quality benchmarks for CAS No. 951890-16-7 emphasize ≥98% purity (HPLC), with strict control of heavy metal residues—a key concern for GMP-compliant synthesis. Analytical data (NMR, LC-MS) typically confirms the distinct 1H NMR singlet at δ 7.8-8.1 ppm for the iodo-substituted aromatic proton, a signature discussed in spectroscopy communities. Storage recommendations (-20°C under inert atmosphere) reflect the compound’s sensitivity to photodegradation, aligning with industry focus on compound stability optimization.

Emerging applications leverage the compound’s X-ray contrast properties derived from its iodine content, with patent literature citing derivatives in medical imaging agents. Environmental studies also investigate its biodegradation pathways, responding to growing searches about "halogenated aromatic persistence." As sustainable chemistry gains traction, manufacturers now highlight atom-efficient synthesis routes for 951890-16-7, reducing solvent waste—a practice aligning with green chemistry principles increasingly demanded by institutional purchasers.

The global market for 3-Chloro-4-fluoro-2'-iodobenzophenone reflects expansion in contract research organizations (CROs) and academic drug discovery programs. Pricing trends correlate with iodine supply chain fluctuations, a topic frequently queried in procurement circles. Regulatory documentation emphasizes proper handling protocols (glovebox recommended) due to its light-sensitive nature, though it remains non-classified under major chemical control regulations—a distinction important for international shipping compliance.

Cutting-edge research explores this compound’s role in covalent organic frameworks (COFs) and metal-organic catalysts, capitalizing on its chelating potential. These developments answer frequent academic searches like "halogenated linkers in MOFs." With the pharmaceutical industry prioritizing structural diversity, CAS No. 951890-16-7 continues to enable innovative approaches to scaffold hopping and fragment-based drug design, maintaining its status as a high-value chemical building block in 21st-century molecular innovation.

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